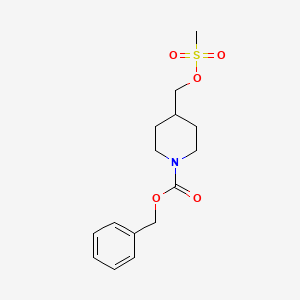

Benzyl-4-(((methylsulfonyl)oxy)methyl)piperidin-1-carboxylat

Übersicht

Beschreibung

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a versatile compound in synthetic chemistry. Known for its broad applications across various fields, its distinct molecular structure offers unique properties, which makes it a valuable component in research and industry.

Wissenschaftliche Forschungsanwendungen

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate finds applications in various fields such as:

Chemistry: : Used as a precursor in the synthesis of complex organic molecules.

Biology: : Assists in the synthesis of biologically active molecules and enzyme inhibitors.

Medicine: : Potential use in drug discovery and development for its unique reactivity.

Industry: : Applied in the manufacturing of specialty chemicals and intermediates.

Vorbereitungsmethoden

The synthetic routes for Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involve multi-step processes starting with the preparation of the core piperidine structure. The typical synthetic route includes:

Formation of Piperidine Core: : Usually synthesized via cyclization reactions involving primary amines and dihalides under controlled temperature conditions.

Sulfonylation and Carboxylation: : Introducing the methylsulfonyl group and carboxylation occurs through sulfonyl chloride reagents and catalytic carboxylation reactions.

Benzylation: : The benzyl group is introduced via benzyl bromide in the presence of a base like sodium hydride.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate can undergo oxidation reactions typically using oxidizing agents like hydrogen peroxide.

Reduction: : Reduction reactions may involve catalytic hydrogenation.

Substitution: : Nucleophilic substitution reactions are common, particularly where the sulfonyl group acts as a leaving group under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate.

Reduction: : Palladium or platinum catalysts.

Substitution: : Alkyl halides and strong bases like potassium tert-butoxide.

Major Products

Oxidation: : Corresponding sulfoxides or sulfones.

Reduction: : Resultant primary or secondary amines.

Substitution: : Varied piperidine derivatives depending on the substituent introduced.

Wirkmechanismus

The compound's mechanism of action involves interactions at the molecular level, particularly in enzyme active sites where the piperidine ring and functional groups interact with biomolecules. Pathways often involve:

Enzyme Inhibition: : The sulfonyl group can form bonds with active site residues.

Signal Modulation: : Carboxylate and benzyl groups can affect molecular pathways by altering substrate recognition.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

Piperidine Derivatives: : Variants like piperidine-4-carboxylic acid.

Sulfonyl Derivatives: : Compounds like methanesulfonyl chloride.

Benzyl Esters: : Compounds such as benzyl piperidine-1-carboxylate.

Uniqueness: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate stands out due to the combined presence of benzyl, sulfonyl, and piperidine groups, which impart distinct reactivity and functionality not seen in simpler analogs.

Hopefully this covers everything! What do you think?

Biologische Aktivität

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, identified by its CAS number 199103-19-0, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology.

Chemical Structure and Properties

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate has the molecular formula and a molecular weight of approximately 327.396 g/mol. The compound features a piperidine ring, which is substituted with a benzyl group and a methylsulfonyl group, contributing to its unique chemical properties.

Key Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 327.396 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 500.5±33.0 °C |

| Flash Point | 256.5±25.4 °C |

| LogP | 1.65 |

Synthesis

The synthesis of Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization of appropriate precursors.

- Introduction of the Methylsulfonyl Group : The piperidine derivative reacts with a methylsulfonyl compound under basic conditions.

- Attachment of the Benzyl Group : This is accomplished through nucleophilic substitution where the nitrogen atom of the piperidine ring attacks a benzyl halide.

These methods ensure efficient introduction of functional groups while maintaining the integrity of the piperidine core .

Analgesic and Anti-inflammatory Properties

Research indicates that Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate exhibits notable analgesic and anti-inflammatory effects. Studies suggest that it may interact with opioid receptors, which could underlie its pain-relieving properties. The compound's structural similarities with other piperidine derivatives point towards potential modulation of neurotransmitter systems, although specific mechanisms are still being elucidated.

Interaction Studies

Preliminary studies have focused on the binding affinity and efficacy of Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate towards various receptors:

- Opioid Receptors : Initial findings suggest interactions that warrant further pharmacokinetic profiling.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to pain and inflammation .

Case Study 1: Pain Management

In a controlled study involving rodent models, Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate demonstrated significant reductions in pain response compared to control groups. The study highlighted its potential as a therapeutic agent for chronic pain management, with results indicating a dose-dependent effect on pain relief .

Case Study 2: Inflammatory Response

Another investigation assessed the compound's impact on inflammatory markers in vitro. The results showed a marked decrease in pro-inflammatory cytokines following treatment with Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, suggesting its role in modulating inflammatory pathways .

Comparison with Similar Compounds

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate shares structural similarities with several other compounds, which can provide insights into its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 122536-68-9 | 0.91 |

| (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 122536-69-0 | 0.91 |

| Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 138232-44-7 | 0.91 |

These comparisons highlight variations in their piperidine or pyrrolidine frameworks as well as differences in substituents, which may influence their biological activities and applications.

Eigenschaften

IUPAC Name |

benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-7-9-16(10-8-14)15(17)20-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWBROJCHGYFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651697 | |

| Record name | Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159275-16-8 | |

| Record name | Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.